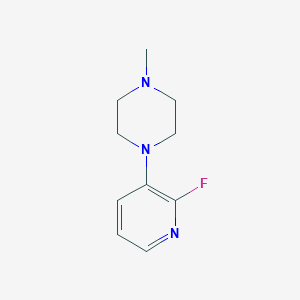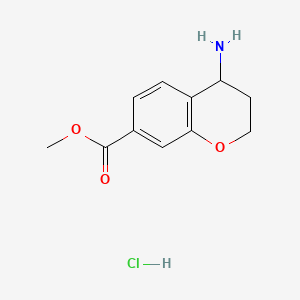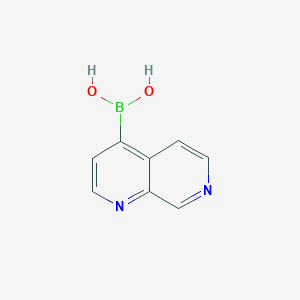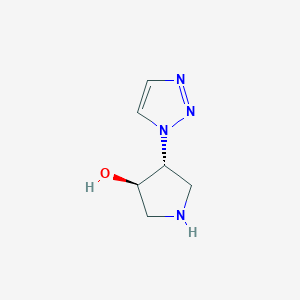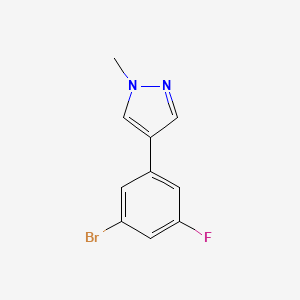
3-(Hydroxymethyl)-1,5-dimethylpyridin-2(1H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Hydroxymethyl)-1,5-dimethylpyridin-2(1H)-one is a chemical compound with a pyridine ring substituted with hydroxymethyl and dimethyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Hydroxymethyl)-1,5-dimethylpyridin-2(1H)-one can be achieved through several synthetic routes. One common method involves the reaction of 2,6-dimethylpyridine with formaldehyde and a suitable oxidizing agent to introduce the hydroxymethyl group. The reaction conditions typically include a solvent such as methanol or ethanol and a catalyst to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of flow microreactors allows for better control over reaction parameters, leading to a more efficient and sustainable production process .
Análisis De Reacciones Químicas
Types of Reactions
3-(Hydroxymethyl)-1,5-dimethylpyridin-2(1H)-one undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a formyl or carboxyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can undergo reduction reactions to convert the hydroxymethyl group to a methyl group using reducing agents like lithium aluminum hydride.
Substitution: The hydroxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: 3-(Formyl)-1,5-dimethylpyridin-2(1H)-one or 3-(Carboxyl)-1,5-dimethylpyridin-2(1H)-one.
Reduction: 3-(Methyl)-1,5-dimethylpyridin-2(1H)-one.
Substitution: Various substituted pyridin-2(1H)-one derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
3-(Hydroxymethyl)-1,5-dimethylpyridin-2(1H)-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 3-(Hydroxymethyl)-1,5-dimethylpyridin-2(1H)-one involves its interaction with specific molecular targets. The hydroxymethyl group allows the compound to form hydrogen bonds with biological molecules, potentially affecting their function. The pyridine ring can interact with enzymes and receptors, modulating their activity and leading to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
3-(Hydroxymethyl)pyridine: Lacks the dimethyl groups, resulting in different chemical properties and reactivity.
1,5-Dimethylpyridin-2(1H)-one: Lacks the hydroxymethyl group, affecting its ability to form hydrogen bonds and interact with biological targets.
Hydroxymethylfurfural: Contains a furan ring instead of a pyridine ring, leading to different chemical behavior and applications.
Uniqueness
3-(Hydroxymethyl)-1,5-dimethylpyridin-2(1H)-one is unique due to the combination of the hydroxymethyl and dimethyl groups on the pyridine ring. This combination imparts specific chemical properties, such as increased stability and reactivity, making it a valuable compound for various applications.
Propiedades
Fórmula molecular |
C8H11NO2 |
|---|---|
Peso molecular |
153.18 g/mol |
Nombre IUPAC |
3-(hydroxymethyl)-1,5-dimethylpyridin-2-one |
InChI |
InChI=1S/C8H11NO2/c1-6-3-7(5-10)8(11)9(2)4-6/h3-4,10H,5H2,1-2H3 |
Clave InChI |
VVYFTXNWULOYNL-UHFFFAOYSA-N |
SMILES canónico |
CC1=CN(C(=O)C(=C1)CO)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



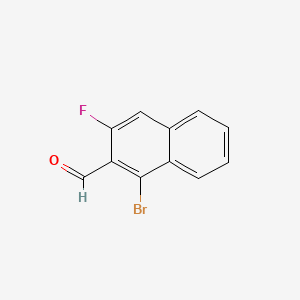

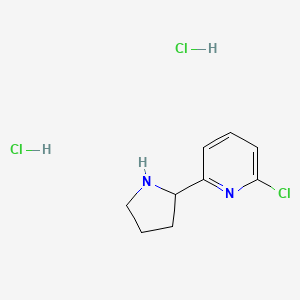


![3-Fluoro-1H-pyrrolo[3,2-c]pyridine-6-carbonitrile](/img/structure/B13658464.png)
![4-Oxaspiro[2.5]octan-7-amine hydrochloride](/img/structure/B13658474.png)
